Capsianoside V

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Capsianoside V is a natural compound that belongs to the class of capsaicinoids, which are found in chili peppers. Capsaicinoids have been extensively studied for their potential health benefits, including anti-inflammatory, analgesic, and anti-cancer properties. Capsianoside V, in particular, has been identified as a promising natural compound for its potential therapeutic applications.

科学研究应用

HIV-1 Infection Enhancement

Capsianosides, specifically capsianoside G, have been found to enhance the infection of X4 strains of HIV-1. This effect is attributed to the capping and colocalization of CD4 and CXCR4, which are receptors necessary for HIV-1 infection. However, capsianosides such as II, XI, A, and G showed varied effects on different strains of the virus, indicating a complex interaction with the virus' mechanism of infection (Song et al., 2001).

Biological Activity in Sweet Pepper Fruits

Capsianosides have been isolated from sweet pepper fruits (Capsicum annuum L.) and shown to possess various biological activities. These include bacteriostatic properties against Helicobacter pylori and antioxidant activities. Specifically, the compound capsidiol demonstrated significant in vitro activity, highlighting the potential medicinal and nutritional value of these compounds found in common vegetables and spices (De Marino et al., 2006).

Antibacterial Activity of Capsianosides

Capsianosides extracted from jalapeño pepper have shown antibacterial activity against select foodborne pathogens. This study underscores the potential of capsianosides as natural antimicrobial agents, highlighting their significance in food safety and possibly in medicinal applications (Bacon et al., 2017).

Role in Plant Defense and Metabolism

Capsianosides have been linked to the natural resistance of pepper plants against thrips, an insect pest. Metabolomics studies reveal that these compounds may play a crucial role in the plant's defense mechanisms. This finding is significant for agricultural research, particularly in developing pesticide-free methods of crop protection (Macel et al., 2019).

属性

CAS 编号 |

121924-06-9 |

|---|---|

产品名称 |

Capsianoside V |

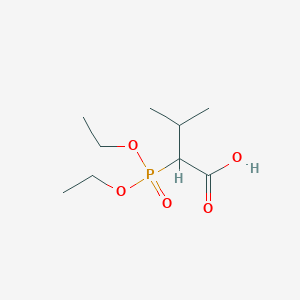

分子式 |

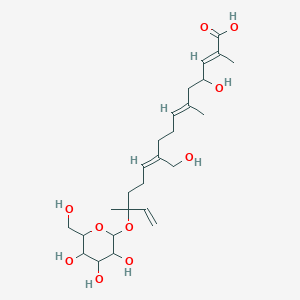

C38H62O18 |

分子量 |

514.6 g/mol |

IUPAC 名称 |

(2E,6E,10Z)-4-hydroxy-10-(hydroxymethyl)-2,6,14-trimethyl-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoic acid |

InChI |

InChI=1S/C26H42O10/c1-5-26(4,36-25-23(32)22(31)21(30)20(15-28)35-25)11-7-10-18(14-27)9-6-8-16(2)12-19(29)13-17(3)24(33)34/h5,8,10,13,19-23,25,27-32H,1,6-7,9,11-12,14-15H2,2-4H3,(H,33,34)/b16-8+,17-13+,18-10- |

InChI 键 |

PEBXEFDYXAMRFP-PXVVZUKCSA-N |

手性 SMILES |

C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/CC/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES |

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)CO)CC(C=C(C)C(=O)O)O |

规范 SMILES |

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)CCC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

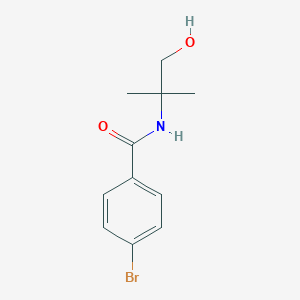

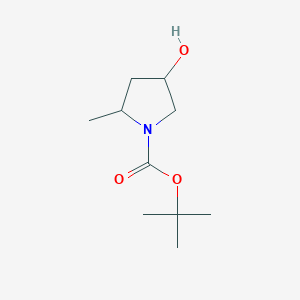

![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)